molecular formula C22H22Cl2N4 B12482252 N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine

N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine

Cat. No.: B12482252
M. Wt: 413.3 g/mol
InChI Key: HNQPHNNSLGNAIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound ({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)[3-(IMIDAZOL-1-YL)PROPYL]AMINE is a complex organic molecule that features both indole and imidazole moieties. These structures are known for their significant biological activities and are often found in pharmacologically active compounds. The presence of the dichlorophenyl group further enhances its potential for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)[3-(IMIDAZOL-1-YL)PROPYL]AMINE typically involves multiple steps, starting with the preparation of the indole and imidazole intermediates. The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia.

The final step involves the coupling of the indole and imidazole intermediates with the dichlorophenylmethyl group under basic conditions, typically using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the synthesis steps, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)[3-(IMIDAZOL-1-YL)PROPYL]AMINE: can undergo various types of chemical reactions, including:

    Oxidation: The indole and imidazole rings can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.

    Reduction: Pd/C in hydrogen atmosphere or LiAlH4 in ether.

    Substitution: Nucleophiles in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of indole-2,3-dione and imidazole-2,4-dione derivatives.

    Reduction: Formation of reduced indole and imidazole derivatives.

    Substitution: Formation of substituted dichlorophenyl derivatives.

Scientific Research Applications

({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)[3-(IMIDAZOL-1-YL)PROPYL]AMINE: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)[3-(IMIDAZOL-1-YL)PROPYL]AMINE involves its interaction with specific molecular targets and pathways. The indole and imidazole moieties can bind to various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain kinases or interact with DNA, leading to changes in cellular processes.

Comparison with Similar Compounds

({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)[3-(IMIDAZOL-1-YL)PROPYL]AMINE: can be compared with other compounds that contain indole and imidazole moieties:

    Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.

    Imidazole-4-acetic acid: An imidazole derivative with different pharmacological properties.

    2,4-Dichlorophenylhydrazine: A precursor in the synthesis of various dichlorophenyl compounds.

The uniqueness of ({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)[3-(IMIDAZOL-1-YL)PROPYL]AMINE lies in its combined indole and imidazole structures, which confer a wide range of biological activities and chemical reactivity.

Properties

Molecular Formula

C22H22Cl2N4

Molecular Weight

413.3 g/mol

IUPAC Name

N-[[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]methyl]-3-imidazol-1-ylpropan-1-amine

InChI

InChI=1S/C22H22Cl2N4/c23-19-7-6-17(21(24)12-19)14-28-15-18(20-4-1-2-5-22(20)28)13-25-8-3-10-27-11-9-26-16-27/h1-2,4-7,9,11-12,15-16,25H,3,8,10,13-14H2

InChI Key

HNQPHNNSLGNAIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)Cl)Cl)CNCCCN4C=CN=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.